Ser-Leu-Ile-Gly-Arg-Leu-amide, commonly referred to as SLIGRL-NH2, is a synthetic hexapeptide widely employed in scientific research as a potent and selective agonist for the Protease-Activated Receptor-2 (PAR2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This peptide mimics the tethered ligand sequence of PAR2 that is exposed upon proteolytic cleavage by enzymes like trypsin. [] SLIGRL-NH2 allows researchers to specifically activate PAR2 without the non-specific effects associated with protease activation. This selectivity makes it a valuable tool for studying the physiological and pathophysiological roles of PAR2 in various biological systems.
The synthesis of SLIGRL-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters include:
The final product, SLIGRL-NH2, features a C-terminal amide modification which enhances its biological stability and activity.
SLIGRL-NH2 has a complex molecular structure characterized by a sequence of six amino acids: Ser-Leu-Ile-Gly-Arg-Leu, with an amide group at the C-terminus. The structure can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity, including amine, carboxylic acid, and hydrophobic regions that facilitate receptor binding .
SLIGRL-NH2 participates in several chemical reactions primarily associated with its interaction with PAR-2. Upon binding to this receptor, it initiates intracellular signaling cascades involving G-proteins. Notable reactions include:
These reactions highlight the compound's role in modulating vascular tone and gastrointestinal motility.
The mechanism of action for SLIGRL-NH2 centers around its ability to activate PAR-2. Upon binding, it triggers conformational changes in the receptor that facilitate G-protein coupling. This leads to:
Research indicates that modifications at specific positions within the peptide sequence can enhance or diminish its potency as a PAR-2 agonist, providing insights into drug design for therapeutic applications .
SLIGRL-NH2 exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications in biochemical research .
SLIGRL-NH2 has several scientific applications:
SLIGRL-NH₂ is a hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-amide) that mimics the endogenous tethered ligand sequence exposed after proteolytic cleavage of PAR-2’s N-terminal domain by serine proteases like trypsin. The C-terminal amidation enhances its stability and receptor affinity by reducing susceptibility to peptidases [4] [7]. Binding studies using radiolabeled analogs (e.g., [³H]2-furoyl-LIGRL-NH₂) reveal that SLIGRL-NH₂ occupies the PAR-2 orthosteric site with a Kd of ~122 nM and Bmax of 180 fmol per 300,000 cells, confirming high receptor specificity [7]. This interaction involves key residues in PAR-2’s extracellular loop 2 (ECL2) and transmembrane domains (TMs 3–5), with the Arg residue at position 5 critical for forming ionic bonds with receptor residues (e.g., Glu³⁰⁵) [2] [6]. Trypsin pretreatment abolishes SLIGRL-NH₂ binding, demonstrating direct competition with the proteolytically revealed tethered ligand [7].
Table 1: Binding Parameters of SLIGRL-NH₂ and Analogs
Ligand | Kd (nM) | Bmax (fmol/3×10⁵ cells) | Receptor Specificity |
---|---|---|---|
SLIGRL-NH₂ | ~300* | 180* | PAR-2 |
2-furoyl-LIGRL-NH₂ | 122 ± 26.1 | 180 ± 6 | PAR-2 |
SLIGKV-OH | >10,000 | Not detected | Low affinity |
Estimated from functional assays. Sources: [4] [7] |
SLIGRL-NH₂ exhibits moderate potency (EC₅₀ = 0.5–10 μM) in PAR-2-dependent signaling but is outperformed by synthetic peptidomimetics engineered for enhanced receptor affinity and metabolic stability. The peptidomimetic 2-furoyl-LIGRLO-NH₂ shows ~100-fold greater potency than SLIGRL-NH₂ in calcium mobilization assays (EC₅₀ = 3 nM vs. 300 nM), attributed to its N-terminal 2-furoyl group, which enhances hydrophobic interactions with PAR-2’s TM6 and resists aminopeptidase degradation [3] [7]. Similarly, 2-aminothiazol-4-yl-LIGRL-NH₂ (EC₅₀ = 0.8 μM) and 6-aminonicotinyl-LIGRL-NH₂ (EC₅₀ = 2.5 μM) outperform SLIGRL-NH₂ (EC₅₀ = 10 μM) in MAPK activation and nociceptor sensitization due to improved hydrogen bonding with ECL2 [3]. Small molecule agonists like AZ2429 further surpass peptides in potency and pathway bias, highlighting SLIGRL-NH₂’s role as a foundational tool for PAR-2 ligand design [2].
Table 2: Relative Potency of PAR-2 Agonists
Agonist | EC₅₀ (Calcium Flux) | EC₅₀ (MAPK Activation) | Key Structural Advantage |
---|---|---|---|
SLIGRL-NH₂ | 0.5–10 μM | 10 μM | Native sequence mimic |
2-furoyl-LIGRLO-NH₂ | 3 nM | 5 nM | N-terminal furoylation |
2-at-LIGRL-NH₂ | 0.8 μM | 1.2 μM | Thiazole ring for H-bonding |
AZ2429 (small molecule) | 8 nM | 6 nM | Orthosteric site optimization |
SLIGRL-NH₂ binding to PAR-2 activates Gαq/11-mediated phospholipase Cβ (PLCβ) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers endoplasmic reticulum calcium release, elevating cytosolic Ca²⁺ by 3–5-fold within seconds, as observed in nociceptors and endothelial cells [3] [8]. This Ca²⁺ flux is inhibited by the PLC blocker U73122, confirming pathway dependence [10]. Sustained Ca²⁺ elevation activates protein kinase C (PKC), which phosphorylates Raf-1 to initiate the MAPK cascade. SLIGRL-NH₂ induces robust ERK1/2 phosphorylation within 5–10 minutes in macrophages and sensory neurons, driving pro-inflammatory gene expression (e.g., TNF-α, IL-6) via NF-κB translocation [3] [10]. In hypertension models, SLIGRL-NH₂-mediated vasodilation remains paradoxically enhanced due to upregulated PAR-2/NO coupling, highlighting context-dependent signaling outcomes [8].
Table 3: Downstream Signaling Pathways Activated by SLIGRL-NH₂
Pathway | Key Effectors | Biological Outcome | Inhibition Methods |
---|---|---|---|
Calcium Flux | Gαq/11 → PLCβ → IP₃ → Ca²⁺ | Vasodilation, mast cell degranulation | U73122, 2-APB, SKF96365 |
MAPK/ERK | Raf-1 → MEK → ERK1/2 | Cytokine production, hyperalgesia | PD98059, BIM (PKC inhibitor) |
NF-κB | IκBα degradation → Transcription | Inflammatory gene expression | BAY-11-7082, cycloheximide |
SLIGRL-NH₂ exhibits functional selectivity by activating both PAR-2 and Mrgprs (notably MrgprC11 in mice and MRGPRX1 in humans) at concentrations >10 μM [5] [6]. This dual activation complicates mechanistic interpretations:
Table 4: Receptor-Specific Effects of SLIGRL-NH₂
Receptor | Signaling Pathway | Functional Outcome | Selective Inhibitor |
---|---|---|---|
PAR-2 | Gαq → Ca²⁺ → NF-κB | Inflammation, hyperalgesia | AZ8838 (orthosteric antagonist) |
MrgprC11 | Gαi → β-arrestin → TRPA1 | Non-histaminergic itch | QWF (selective antagonist) |
TLR4/PAR-2 | MyD88 → MAPK → Cytokines | Macrophage effector response | TAK-242 (TLR4 inhibitor) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6